3-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide
CAS No.:
Cat. No.: VC14778249
Molecular Formula: C21H20N4O2
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide -](/images/structure/VC14778249.png)
Specification
Molecular Formula | C21H20N4O2 |
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Molecular Weight | 360.4 g/mol |
IUPAC Name | N-(1H-imidazol-2-yl)-3-(6-phenylmethoxyindol-1-yl)propanamide |
Standard InChI | InChI=1S/C21H20N4O2/c26-20(24-21-22-10-11-23-21)9-13-25-12-8-17-6-7-18(14-19(17)25)27-15-16-4-2-1-3-5-16/h1-8,10-12,14H,9,13,15H2,(H2,22,23,24,26) |
Standard InChI Key | JOIUNEYVBYRLAE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NC4=NC=CN4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-[6-(Benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide features a 1H-indole core substituted at the 6-position with a benzyloxy group (–OCH2C6H5). The indole nitrogen at position 1 is connected via a three-carbon chain to an imidazole-2-carboxamide group. This configuration introduces both hydrophobic (benzyloxy, indole) and polar (imidazole, amide) regions, influencing solubility and target interactions .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C21H20N4O2 |
Molecular Weight | 360.41 g/mol |
Hydrogen Bond Donors | 2 (amide NH, imidazole NH) |
Hydrogen Bond Acceptors | 4 (amide O, imidazole N, ether O) |
logP (Predicted) | ~3.2 (moderate lipophilicity) |
The benzyloxy group at position 6 distinguishes this compound from its 5-substituted analog, 3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide, which exhibits altered electronic and steric properties.
Spectroscopic Features
While experimental spectral data for this compound are unavailable, analogs suggest characteristic signals:
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1H NMR: Aromatic protons of indole (δ 6.8–7.5 ppm), benzyloxy methylene (δ 5.1 ppm), and imidazole protons (δ 6.9–7.3 ppm).
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13C NMR: Carbonyl carbon (amide, ~168 ppm), indole C-3 (∼125 ppm), and benzyloxy quaternary carbon (∼70 ppm) .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
The compound can be dissected into three subunits:
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6-Benzyloxy-1H-indole: Prepared via Ullmann coupling of 6-hydroxyindole with benzyl bromide.
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3-Chloropropanoyl chloride: Serves as the linker.
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1H-Imidazol-2-amine: Synthesized via Debus-Radziszewski reaction.
Proposed Synthesis
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Indole Functionalization:
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Alkylation:
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Reaction of 6-benzyloxyindole with 3-chloropropanoyl chloride forms 3-(6-benzyloxy-1H-indol-1-yl)propanoyl chloride.
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Amidation:
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
---|---|---|
Benzylation | BnBr, K2CO3, DMF, 80°C, 12h | 75–85% |
Alkylation | 3-Chloropropanoyl chloride, NEt3 | 60–70% |
Amidation | Imidazol-2-amine, NaOH, 0°C | 50–65% |
Challenges include regioselective benzylation at the indole’s 6-position and avoiding N-alkylation side reactions during amidation .
Biological Activity and Mechanism
Analog-Based Predictions
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Anticancer Activity: The 5-benzyloxy analog demonstrated moderate cytotoxicity against MCF-7 cells (IC50 ≈ 12 µM).
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Antimicrobial Effects: Imidazole-propanamide hybrids show MIC values of 4–16 µg/mL against S. aureus .
Comparative Analysis with Structural Analogs
Positional Isomerism
Shifting the benzyloxy group from position 5 to 6 alters:
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Solubility: 6-substituted derivatives exhibit 20–30% higher aqueous solubility due to reduced π-π stacking.
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Target Affinity: Molecular docking suggests the 6-benzyloxy isomer better accommodates hydrophobic pockets in COX-2 .
Propanamide vs. Propanoic Acid
Replacing the imidazole-2-carboxamide with a carboxylic acid (as in 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid) reduces logP by 1.2 units but enhances metabolic stability .
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.
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In Vitro Screening: Prioritize assays against kinase targets (e.g., BRAF V600E) and antimicrobial panels.
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ADMET Profiling: Predict blood-brain barrier permeability and cytochrome P450 interactions using QSAR models.
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